Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . For the specific compound Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]-, the synthetic route typically involves the condensation of piperidine with a suitable thiophene derivative under controlled conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods used to prepare thiophene derivatives .
Industrial Production Methods
Industrial production of piperidine derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation . It can also inhibit the activity of certain enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Piperidine, 1-[1-oxo-3-(2-thienyl)-2-propenyl]- is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the thiophene ring can enhance the biological activity of the molecule.
Properties
CAS No. |
61859-29-8 |
---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-piperidin-1-yl-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H15NOS/c14-12(13-8-2-1-3-9-13)7-6-11-5-4-10-15-11/h4-7,10H,1-3,8-9H2 |
InChI Key |
ZGYJRCNUWVKODW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.